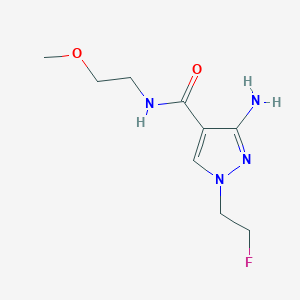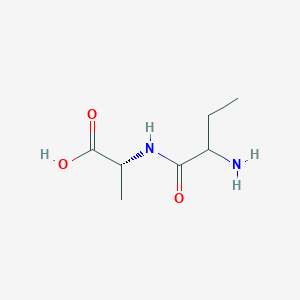![molecular formula C19H11NO B11743154 8H-Indolo[3,2,1-de]acridin-8-one](/img/structure/B11743154.png)
8H-Indolo[3,2,1-de]acridin-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8H-Indolo[3,2,1-de]acridin-8-one is a heterocyclic compound that belongs to the family of indoloacridines. These compounds are known for their unique structural features, which combine elements of both indole and acridine moieties. This fusion results in a rigid, planar structure that exhibits interesting photophysical and chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8H-Indolo[3,2,1-de]acridin-8-one typically involves a multi-step process. One common method includes the nucleophilic substitution and tandem nucleophilic addition/acid-catalyzed annulation reactions . For instance, a mixture containing the starting materials is stirred at a specific temperature, followed by the addition of this compound in dry tetrahydrofuran (THF). The mixture is then stirred for an extended period at room temperature .
Analyse Des Réactions Chimiques
Types of Reactions: 8H-Indolo[3,2,1-de]acridin-8-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure, which allows for specific interactions with reagents.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 8H-Indolo[3,2,1-de]acridin-8-one involves its interaction with various molecular targets and pathways. The compound’s planar structure allows it to intercalate with DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer agents . Additionally, the compound’s ability to form hydrogen bonds and participate in π-π stacking interactions further enhances its biological activity .
Comparaison Avec Des Composés Similaires
Indolo[3,2,1-de]acridine: Shares a similar core structure but may have different substituents that alter its chemical and physical properties.
Acridine: A simpler structure that lacks the indole moiety, resulting in different reactivity and applications.
Indole: Contains only the indole moiety, making it less complex than 8H-Indolo[3,2,1-de]acridin-8-one.
Uniqueness: this compound stands out due to its combined indole and acridine features, which provide a unique set of properties not found in simpler compounds. This combination allows for a broader range of chemical reactions and applications, particularly in the fields of medicinal chemistry and material science .
Propriétés
IUPAC Name |
1-azapentacyclo[10.7.1.02,7.08,20.014,19]icosa-2,4,6,8(20),9,11,14,16,18-nonaen-13-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11NO/c21-19-14-7-2-4-11-17(14)20-16-10-3-1-6-12(16)13-8-5-9-15(19)18(13)20/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKNEEZYAPNTPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4N2C5=CC=CC=C5C(=O)C4=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-propyl-1H-pyrazol-3-amine](/img/structure/B11743072.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11743073.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743079.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11743082.png)

![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743092.png)
![3-[({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11743094.png)

![(3-methoxypropyl)({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743112.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11743120.png)
![[3-(diethylamino)propyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743121.png)

![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743140.png)

